2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol
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Overview
Description
2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol is a chemical compound with the molecular formula C15H13N3O. It is a derivative of indazole and phenol, characterized by the presence of an indazole ring attached to a methylphenol group through an imino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol typically involves the condensation of 5-amino-1H-indazole with 4-methylsalicylaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imino linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol is largely dependent on its interaction with biological targets. The indazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenolic group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-indazol-5-ylimino)methyl]phenol
- 2-[(1H-indazol-5-ylimino)methyl]-4-chlorophenol
- 2-[(1H-indazol-5-ylimino)methyl]-4-nitrophenol
Uniqueness
2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol is unique due to the presence of a methyl group on the phenolic ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(1H-indazol-5-yliminomethyl)-4-methylphenol |
InChI |
InChI=1S/C15H13N3O/c1-10-2-5-15(19)12(6-10)8-16-13-3-4-14-11(7-13)9-17-18-14/h2-9,19H,1H3,(H,17,18) |
InChI Key |
PLLHHFLQNCPMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NC2=CC3=C(C=C2)NN=C3 |
solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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